molecular formula C8H11NO2 B2903558 5-propyl-1H-pyrrole-2-carboxylic acid CAS No. 1505069-69-1

5-propyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2903558
CAS No.: 1505069-69-1
M. Wt: 153.181
InChI Key: ANCHSDGIYBQDOA-UHFFFAOYSA-N
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Description

5-Propyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . Its structure features a pyrrole ring, a privileged scaffold in medicinal chemistry, substituted with a propyl group at the 5-position and a carboxylic acid moiety at the 2-position . This configuration makes it a valuable building block for researchers, particularly in the synthesis of more complex molecules. The compound is supplied with the SMILES notation CCCC1=CC=C(N1)C(=O)O, which accurately describes its connectivity . Researchers can leverage this pyrrole carboxylic acid as a key intermediate in organic synthesis and drug discovery efforts. The pyrrole-2-carboxylate core is a versatile precursor for constructing diverse compound libraries. For instance, structurally related 5-phenyl-1H-pyrrole-2-carboxylic acids have been investigated as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a promising target for alleviating oxidative stress in conditions like acute lung injury . Furthermore, various synthetic pyrrole esters have demonstrated significant biological activity, including outstanding antifungal efficacy against pathogens such as Rhizoctonia solani . This suggests that this compound serves as a crucial precursor for developing novel agrochemicals or pharmaceuticals. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(9-6)8(10)11/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCHSDGIYBQDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505069-69-1
Record name 5-propyl-1H-pyrrole-2-carboxylic acid
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Synthetic Methodologies and Strategies for 5 Propyl 1h Pyrrole 2 Carboxylic Acid and Its Analogues

De Novo Synthesis of the Pyrrole (B145914) Ring System Incorporating Carboxylic Acid Functionality

The de novo synthesis of the pyrrole ring offers the advantage of building the heterocyclic core with the desired substitution pattern from acyclic precursors. This approach allows for the incorporation of the carboxylic acid functionality, or a precursor, at the C2 position and a propyl group, or its progenitor, at the C5 position during the ring formation process.

Condensation Reactions for Pyrrole Ring Construction

One of the most classical and versatile methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgalfa-chemistry.comwikipedia.org For the synthesis of 5-propyl-1H-pyrrole-2-carboxylic acid, a suitable 1,4-dicarbonyl precursor would be an ester of 2,5-dioxooctanoic acid. The reaction with ammonia would then lead to the formation of the pyrrole ring.

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

PrecursorReagentProductReference
Ethyl 2,5-dioxooctanoateAmmoniaEthyl 5-propyl-1H-pyrrole-2-carboxylate organic-chemistry.org, alfa-chemistry.com
Heptane-2,5-dioneAmmonia2-Methyl-5-propyl-1H-pyrrole organic-chemistry.org, alfa-chemistry.com

Regioselective Functionalization during Pyrrole Annulation

Achieving the desired regiochemistry is a critical aspect of de novo pyrrole synthesis. In the context of this compound, the synthetic strategy must ensure the specific placement of the propyl group at the C5 position and the carboxylic acid (or its ester precursor) at the C2 position.

The choice of the starting 1,4-dicarbonyl compound is paramount for controlling the regioselectivity. For instance, using an unsymmetrical 1,4-dicarbonyl compound like ethyl 2,5-dioxooctanoate ensures that the resulting pyrrole will have different substituents at the C2 and C5 positions. The reaction with ammonia will yield ethyl 5-propyl-1H-pyrrole-2-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

Introduction and Modification of the Propyl Side Chain

An alternative synthetic strategy involves starting with a pyrrole ring that is already functionalized with a carboxylic acid or its ester at the C2 position and then introducing the propyl group at the C5 position.

Direct Alkylation Methods at the C5 Position of the Pyrrole Ring

Direct alkylation of the pyrrole ring can be achieved through Friedel-Crafts alkylation. However, traditional Friedel-Crafts alkylation of pyrroles with strong Lewis acids like aluminum chloride can be problematic, often leading to polymerization and lack of regioselectivity. Milder catalysts and conditions are therefore preferred.

A more controlled approach is the Friedel-Crafts acylation followed by reduction. This two-step process offers better regioselectivity and avoids the issues associated with direct alkylation. For instance, ethyl 1H-pyrrole-2-carboxylate can be acylated with propanoyl chloride in the presence of a Lewis acid to yield ethyl 5-propanoyl-1H-pyrrole-2-carboxylate. The ketone can then be reduced to a methylene (B1212753) group to form the propyl side chain.

SubstrateReagentProductReference
Ethyl 1H-pyrrole-2-carboxylatePropanoyl chloride, AlCl3Ethyl 5-propanoyl-1H-pyrrole-2-carboxylate organic-chemistry.org
2-AcetylpyrrolePropanoyl chloride, AlCl32-Acetyl-5-propanoylpyrrole organic-chemistry.org

Strategies for Chain Elongation and Functional Group Interconversion

When direct propylation is not feasible, strategies involving chain elongation and functional group interconversion can be employed. A common approach is to introduce a functional group that can be later converted into a propyl group.

One such strategy is the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate to introduce a formyl group at the C5 position, yielding ethyl 5-formyl-1H-pyrrole-2-carboxylate. chemtube3d.comwikipedia.org This aldehyde can then undergo a Wittig reaction with an appropriate phosphorane, such as propyltriphenylphosphonium bromide, to form an alkene. Subsequent catalytic hydrogenation of the double bond will yield the desired propyl side chain.

Alternatively, the propanoyl group introduced via Friedel-Crafts acylation can be reduced to the propyl group using methods like the Wolff-Kishner or Clemmensen reduction. The Wolff-Kishner reduction, which uses hydrazine (B178648) and a strong base at high temperatures, is suitable for substrates that are stable to harsh basic conditions. wikipedia.org The Clemmensen reduction, employing zinc amalgam and concentrated hydrochloric acid, is performed under strongly acidic conditions. annamalaiuniversity.ac.in

SubstrateReactionProductReference
Ethyl 5-propanoyl-1H-pyrrole-2-carboxylateWolff-Kishner ReductionEthyl 5-propyl-1H-pyrrole-2-carboxylate wikipedia.org
Ethyl 5-propanoyl-1H-pyrrole-2-carboxylateClemmensen ReductionEthyl 5-propyl-1H-pyrrole-2-carboxylate annamalaiuniversity.ac.in
Ethyl 5-formyl-1H-pyrrole-2-carboxylateWittig Reaction with Propyltriphenylphosphonium bromideEthyl 5-(prop-1-en-1-yl)-1H-pyrrole-2-carboxylate nih.gov
Ethyl 5-(prop-1-en-1-yl)-1H-pyrrole-2-carboxylateCatalytic HydrogenationEthyl 5-propyl-1H-pyrrole-2-carboxylate wikipedia.org

Carboxylic Acid Group Formation and Derivatization at the C2 Position

The final step in many synthetic routes to this compound is the formation or unmasking of the carboxylic acid group at the C2 position.

If the synthesis was carried out using an ester of the carboxylic acid, the final step is a simple hydrolysis. Ethyl 5-propyl-1H-pyrrole-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions associated with strong acids and the electron-rich pyrrole ring.

Alternatively, the carboxylic acid group can be introduced onto a pre-formed 2-propylpyrrole ring. One method is the Vilsmeier-Haack formylation of 2-propylpyrrole to introduce a formyl group at the C5 position (which would be C2 in the target molecule's numbering if starting from an unsubstituted pyrrole). organic-chemistry.orgijpcbs.com The resulting aldehyde can then be oxidized to the carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or silver oxide.

Another potential method for direct carboxylation is the Kolbe-Schmitt reaction, although this is more commonly applied to phenols. wikipedia.org It involves the reaction of a pyrrolide salt with carbon dioxide under pressure.

SubstrateReagent(s)ProductReference
Ethyl 5-propyl-1H-pyrrole-2-carboxylate1. NaOH, H2O/EtOH 2. H+This compound orgsyn.org
5-propyl-1H-pyrrole-2-carbaldehydeKMnO4 or Ag2OThis compound organic-chemistry.org

Oxidation and Hydrolysis Pathways to Carboxylic Acids

The introduction of the carboxylic acid group at the C2 position of the pyrrole ring is a critical step in the synthesis of this compound. This can be achieved through the oxidation of a suitable precursor, such as an aldehyde or an alcohol, or through the hydrolysis of a nitrile or an ester.

One potential oxidative pathway involves the conversion of a 5-propyl-1H-pyrrole-2-carbaldehyde. While direct oxidation of pyrrole-2-carbaldehydes can sometimes be challenging due to the sensitivity of the pyrrole ring to strong oxidizing agents, carefully controlled conditions can yield the desired carboxylic acid. For instance, the oxidation of 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester to the corresponding dicarboxylic acid has been accomplished using potassium permanganate, indicating that the formyl group can be selectively oxidized without destroying the pyrrole core under appropriate conditions .

Hydrolysis of a nitrile group at the C2 position represents another viable route. The hydrolysis of nitriles to carboxylic acids is a well-established transformation in organic synthesis and can be performed under either acidic or alkaline conditions. libretexts.orglibretexts.org This method involves heating the nitrile with a dilute acid, such as hydrochloric acid, or an alkali, like sodium hydroxide (B78521) solution. libretexts.orglibretexts.org For the synthesis of this compound, this would entail the preparation of 2-cyano-5-propyl-1H-pyrrole as a key intermediate.

The table below summarizes these common pathways.

Precursor Functional GroupReagents and ConditionsProduct Functional Group
Aldehyde (-CHO)Potassium permanganate (KMnO4)Carboxylic Acid (-COOH)
Nitrile (-CN)Dilute HCl or NaOH, heatCarboxylic Acid (-COOH)

Esterification, Amidation, and other Carboxyl Activation Strategies

Once this compound is obtained, the carboxylic acid group can be further modified through various reactions, most notably esterification and amidation. These transformations are crucial for creating derivatives with altered physicochemical properties and for building more complex molecules.

Esterification: The conversion of the carboxylic acid to its corresponding ester is commonly achieved through Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the formation of the ester. masterorganicchemistry.com

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic and medicinal chemistry. Direct condensation is often inefficient, necessitating the use of coupling agents to activate the carboxylic acid. A variety of coupling agents have been successfully employed for the amidation of pyrrole carboxylic acids. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another effective coupling agent is O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), used in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). nih.gov The use of cyclic alkyltriphosphonate anhydrides has also been reported as a cheap and non-toxic option for the amidation of pyrrole carboxylates. google.com

The following table provides an overview of common reagents used for these transformations.

TransformationReagent(s)Key Features
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Equilibrium reaction; alcohol often used as solvent. masterorganicchemistry.com
AmidationAmine, Coupling Agent (e.g., EDC/HOBt, HBTU)Activates the carboxylic acid for nucleophilic attack by the amine. nih.govnih.gov
AmidationAmine, Cyclic alkyltriphosphonate anhydrideA cost-effective and less toxic coupling agent. google.com

Catalytic Approaches in Pyrrole Synthesis and Modification

Catalysis offers powerful tools for the synthesis and functionalization of the pyrrole core, often providing milder reaction conditions, higher efficiency, and better control over selectivity compared to stoichiometric methods. Both metal-based and organic catalysts have been extensively explored in pyrrole chemistry.

Metal-Catalyzed Coupling Reactions for Pyrrole Construction

Transition metal catalysts have proven to be highly effective in constructing the pyrrole ring from various starting materials. These methods often involve multicomponent reactions, which allow for the rapid assembly of complex pyrrole structures.

One notable example is the iron-catalyzed synthesis of alkyl 1H-pyrrole-2-carboxylates. This reaction utilizes 1H-pyrrole, carbon tetrachloride, and an alcohol in the presence of an iron-containing catalyst to yield the desired product in high quantities. pleiades.onlineresearchgate.net This approach provides a direct method for introducing a carboxylate group at the C2 position of the pyrrole ring.

Other metal catalysts, while not explicitly detailed for this compound, have been used for the synthesis of substituted pyrroles and could be adapted for this target. These include catalysts based on titanium, copper, rhodium, and zinc.

Organocatalytic Transformations in Pyrrole Chemistry

Organocatalysis has emerged as a key strategy in synthetic chemistry, offering a metal-free alternative for the construction of various organic molecules, including pyrroles. nih.gov These methods often align with the principles of green chemistry due to the use of non-toxic and environmentally benign catalysts.

A prominent organocatalytic approach to pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this reaction can proceed without a catalyst, various organocatalysts, such as vitamin B1, have been shown to promote the reaction under mild, eco-friendly conditions. nih.gov Chitosan, a biopolymer, has also been employed as an organocatalyst in a one-pot, four-component reaction to afford substituted pyrroles under solvent-free and microwave-irradiation conditions. nih.gov

Formal [3+2] cycloaddition reactions represent another powerful organocatalytic strategy for constructing the pyrrole ring. For instance, organophosphines can catalyze the reaction between activated alkynes and isocyanides to yield polysubstituted pyrroles. nih.gov

The table below highlights some examples of catalytic approaches.

Catalytic ApproachCatalyst TypeExample Reaction
Metal-CatalysisIron-containing catalystsSynthesis of alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, CCl₄, and an alcohol. pleiades.onlineresearchgate.net
OrganocatalysisVitamin B1Paal-Knorr synthesis of N-substituted pyrroles from 1,4-diones and amines. nih.gov
OrganocatalysisChitosanFour-component synthesis of substituted pyrroles. nih.gov
OrganocatalysisOrganophosphines[3+2] cycloaddition of alkynes and isocyanides. nih.gov

Green Chemistry Principles Applied to the Synthesis of Pyrrole Carboxylic Acids

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrrole carboxylic acids to minimize environmental impact. This involves the use of sustainable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

A significant focus in the green synthesis of pyrroles has been on the Paal-Knorr reaction. lucp.net This reaction is inherently atom-economical as it typically produces water as the only byproduct. Further greening of this reaction has been achieved through several strategies. One approach is the use of mechanochemical activation, such as ball milling, which can facilitate the reaction in the absence of a solvent. lucp.net Bio-sourced organic acids like citric acid have been used as catalysts in these solvent-free conditions. lucp.net

The use of greener solvents is another key aspect. Water and ethanol (B145695) are often preferred over hazardous organic solvents. lucp.net For example, the synthesis of N-substituted pyrrole carboxylic acid derivatives has been achieved by reacting primary amines with 3-hydroxy-2-pyrones (which can be derived from renewable sources) in basic water-methanol solutions at room temperature. acs.org

The development of enzymatic and bio-inspired catalytic systems also contributes to the green synthesis of pyrrole derivatives. For instance, an environmentally friendly synthesis of poly(pyrrole-2-carboxylic acid) particles has been demonstrated using enzymatic catalysis. rsc.org

The following table summarizes some green chemistry approaches in pyrrole synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural elucidation of 5-propyl-1H-pyrrole-2-carboxylic acid, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.

1H and 13C NMR for Chemical Shift and Multiplicity Analysis.

The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the propyl substituent, and the carboxylic acid group. The pyrrole protons are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating propyl group. The protons of the propyl group will present as a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the pyrrole ring. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, while the N-H proton of the pyrrole ring will also manifest as a broad singlet.

The 13C NMR spectrum will complement the 1H NMR data by providing insights into the carbon framework. The spectrum is expected to show eight distinct signals, corresponding to the five carbons of the pyrrole ring, the three carbons of the propyl chain, and the carbonyl carbon of the carboxylic acid. The chemical shifts of the pyrrole carbons will be indicative of their position relative to the nitrogen atom and the substituents. The carbonyl carbon is predicted to have the most downfield chemical shift.

Predicted 1H NMR Data (in DMSO-d6, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0br s1HCOOH
~11.5br s1HNH
~6.8d1HH-3
~6.0d1HH-4
~2.6t2H-CH2-CH2-CH3
~1.6sext2H-CH2-CH2-CH3
~0.9t3H-CH2-CH2-CH3

Predicted 13C NMR Data (in DMSO-d6, 100 MHz)

Chemical Shift (ppm)Assignment
~162C=O
~140C-5
~125C-2
~115C-3
~108C-4
~29-CH2-CH2-CH3
~23-CH2-CH2-CH3
~14-CH2-CH2-CH3

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information.

To further confirm the structural assignment, a series of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons. Key expected correlations include the coupling between the H-3 and H-4 protons of the pyrrole ring, as well as the sequential couplings within the propyl chain (-CH2- to -CH2- to -CH3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the pyrrole proton signals to their corresponding carbon signals and similarly for the propyl chain protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include the H-3 proton to the C-2, C-4, and C-5 carbons, and the protons of the methylene group attached to the pyrrole ring to the C-4 and C-5 carbons. These correlations would definitively establish the substitution pattern on the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the protons of the propyl group and the H-4 proton of the pyrrole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. The calculated exact mass for the molecular formula C8H11NO2 is 153.07898. The experimentally determined mass from HRMS should be in close agreement with this theoretical value, confirming the elemental composition of the molecule.

Analysis of Fragmentation Patterns for Structural Confirmation.

Electron ionization mass spectrometry (EI-MS) would be utilized to induce fragmentation of the molecule, and the resulting fragmentation pattern would provide further structural confirmation. Key expected fragmentation pathways for this compound include:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of the -COOH group (45 Da), leading to a fragment ion corresponding to the 5-propylpyrrole cation.

Alpha-cleavage of the propyl group: Cleavage of the C-C bond alpha to the pyrrole ring would result in the loss of an ethyl radical (-CH2CH3, 29 Da), leading to a stable pyrrolylmethyl cation.

McLafferty-type rearrangement: Although less common for pyrroles, the possibility of rearrangements involving the propyl chain and the carboxylic acid group could lead to characteristic fragment ions.

Predicted Key Mass Spectrometry Fragments

m/zProposed Fragment
153[M]+ (Molecular Ion)
108[M - COOH]+
124[M - C2H5]+

Vibrational Spectroscopy for Functional Group Identification.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The infrared spectrum of this compound is expected to display characteristic absorption bands corresponding to its constituent functional groups.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm-1)Functional GroupVibrational Mode
~3300N-H (pyrrole)Stretching
3000-2850C-H (propyl)Stretching
~3000C-H (pyrrole)Stretching
2700-2500O-H (carboxylic acid)Stretching (broad)
~1680C=O (carboxylic acid)Stretching
~1550C=C (pyrrole)Stretching
~1450C-H (propyl)Bending

The broad O-H stretching band of the carboxylic acid is a particularly characteristic feature. The C=O stretching frequency will be indicative of the dimeric, hydrogen-bonded state typical for carboxylic acids in the solid phase. The N-H stretching of the pyrrole ring, along with the C-H stretching of both the aromatic ring and the aliphatic propyl chain, will also be clearly identifiable.

By combining the detailed information obtained from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.

Key expected vibrational frequencies are outlined in the table below. The presence of the propyl group would introduce additional C-H stretching and bending vibrations. Furthermore, intermolecular hydrogen bonding, particularly in the solid state, would significantly broaden the O-H stretching band.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Pyrrole)~3300Stretching
C-H (Propyl)2850-2960Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C (Pyrrole)1500-1600Stretching
C-N (Pyrrole)1200-1350Stretching
O-H (Carboxylic Acid)920-950 (broad)Out-of-plane bending

This table represents expected values and may vary based on the specific experimental conditions and the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C and C-C stretching vibrations of the pyrrole ring and the propyl chain. The C=O stretch would also be Raman active. Due to the polar nature of the O-H and N-H bonds, their signals in the Raman spectrum are generally weaker compared to their IR absorptions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound has been published, a hypothetical analysis can be made based on the known structures of similar molecules, such as 1H-pyrrole-2-carboxylic acid. nih.gov

Determination of Unit Cell Parameters and Space Group

To perform X-ray crystallography, a single crystal of the compound would be required. The diffraction pattern obtained from the crystal would allow for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. For comparison, 1H-pyrrole-2-carboxylic acid crystallizes in the monoclinic space group P2₁/c. nih.gov The presence of the larger propyl group in this compound would likely result in a larger unit cell volume.

Parameter Hypothetical Value for this compound
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined

This table is a template for the type of data that would be obtained from an X-ray crystallography experiment.

Molecular Conformation and Intermolecular Interactions in the Crystalline State

The crystallographic data would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It would show the conformation of the propyl chain and the planarity of the pyrrole ring with respect to the carboxylic acid group.

Theoretical and Computational Chemistry Investigations of 5 Propyl 1h Pyrrole 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. researchgate.net Calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to provide a good balance between accuracy and computational cost. researchgate.netnih.gov

The electronic properties of 5-propyl-1H-pyrrole-2-carboxylic acid can be elucidated through analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org

A lower HOMO-LUMO gap suggests higher reactivity. For pyrrole (B145914) derivatives, the electronic distribution in these orbitals is typically spread across the aromatic ring and the carboxylic acid group. The presence of the electron-donating propyl group at the C5 position is expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to the unsubstituted pyrrole-2-carboxylic acid.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -1.89
HOMO-LUMO Gap 4.36
Ionization Potential 6.25
Electron Affinity 1.89

Note: These are hypothetical values based on typical DFT calculation results for similar molecules.

DFT calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. nih.govnih.gov Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be computed, though they are often scaled to correct for anharmonicity and other systematic errors in the calculations. nih.govarxiv.org

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the pyrrole ring protons, the propyl group protons, and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would similarly provide information about the carbon skeleton. nih.gov The calculated IR spectrum would exhibit characteristic vibrational modes, such as the N-H stretch of the pyrrole ring, the O-H and C=O stretches of the carboxylic acid group, and various C-H and C-C stretching and bending vibrations. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H (Pyrrole) Stretching 3450
O-H (Carboxylic Acid) Stretching 3550
C=O (Carboxylic Acid) Stretching 1720
C-H (Propyl) Stretching 2960-2870

Note: These are hypothetical, unscaled frequencies based on DFT calculations for similar structures.

The conformational flexibility of this compound primarily arises from the rotation around the C2-C(OOH) single bond and the C-C bonds within the propyl group. DFT calculations can be used to map the potential energy surface by systematically rotating these dihedral angles. This analysis helps to identify the most stable conformers (local minima) and the transition states connecting them.

For pyrrole-2-carboxylic acid, two main planar conformers, s-cis and s-trans, are often considered, depending on the relative orientation of the N-H bond of the pyrrole ring and the C=O bond of the carboxylic acid. researchgate.netresearchgate.net The presence of the propyl group introduces additional rotational isomers. Energetic analysis of these conformers is crucial for understanding the molecule's preferred shapes and how they might interact with other molecules.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular dynamics (MD) simulations can be employed to explore the conformational dynamics of this compound in different environments, such as in a solvent or interacting with a biological target. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations provide a trajectory of the molecule's positions and velocities over time. This allows for the study of how the molecule explores different conformations and the timescales of these motions. Such simulations can reveal the flexibility of the propyl chain and the rotational dynamics of the carboxylic acid group.

Accurate MD simulations rely on a well-parameterized force field, which is a set of equations and associated parameters that describe the potential energy of the system as a function of its atomic coordinates. tuni.fi For novel molecules like this compound, a specific force field may need to be developed or existing ones, such as the General Amber Force Field (GAFF) or OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), may need to be extended. nih.govstrath.ac.uk

The parameterization process typically involves:

Initial Parameter Assignment: Obtaining initial parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions from existing force fields for similar chemical groups (e.g., pyrrole, carboxylic acids, and alkanes). ucsb.edu

Quantum Chemical Calculations: Performing high-level quantum chemical calculations (e.g., DFT or MP2) to obtain reference data for the molecule's geometry, vibrational frequencies, and potential energy profiles for key dihedral rotations. researchgate.net

Parameter Refinement: Adjusting the initial force field parameters to reproduce the quantum chemical reference data as accurately as possible. This often involves fitting the dihedral angle parameters to match the rotational energy profiles.

This systematic process ensures that the developed force field can accurately model the conformational preferences and dynamic behavior of this compound in subsequent MD simulations.

Table 3: Mentioned Compounds

Compound Name
This compound

In Silico Prediction of Chemical Reactivity and Selectivity.

Computational chemistry provides a powerful lens for understanding the intricacies of chemical reactions at a molecular level. For this compound, in silico methods are instrumental in predicting its reactivity and the selectivity of its transformations. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, a wealth of theoretical research on its parent compound, pyrrole-2-carboxylic acid (PCA), offers significant insights. These studies, employing methodologies like Density Functional Theory (DFT), allow for the detailed exploration of reaction mechanisms, the characterization of transient states, and the calculation of energy barriers, which are pivotal in governing the course of a chemical reaction. The principles and findings derived from the computational analysis of PCA are largely applicable to its 5-propyl derivative, with the understanding that the propyl group may introduce steric and electronic effects that can modulate reactivity.

Computational Studies of Reaction Mechanisms and Pathways.

Theoretical investigations into the reaction mechanisms of pyrrole-2-carboxylic acid derivatives often focus on fundamental transformations such as decarboxylation, which is a key reaction for this class of compounds. Computational studies, particularly using DFT, have been employed to elucidate the pathways of such reactions. For instance, the proton-catalyzed decarboxylation of pyrrole-2-carboxylic acid has been extensively investigated, revealing the crucial role of solvent molecules, such as water, in the reaction mechanism. researchgate.net

The table below summarizes a proposed reaction pathway for the decarboxylation of a pyrrole-2-carboxylic acid, which serves as a model for understanding the potential mechanisms for the 5-propyl derivative.

StepDescriptionKey Intermediates/Transition States
1Protonation of the SubstrateO-protonated or C-protonated species
2Nucleophilic Attack by WaterHydrated intermediate
3C-C Bond CleavageTransition state leading to pyrrole and carbonic acid
4Product FormationRelease of carbon dioxide and the pyrrole core

Transition State Characterization and Activation Energy Calculations.

A cornerstone of computational reaction mechanism studies is the characterization of transition states and the calculation of their corresponding activation energies. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For the decarboxylation of pyrrole-2-carboxylic acid, DFT calculations have been utilized to locate and characterize the transition states for each elementary step of the proposed mechanisms. researchgate.net

These calculations provide detailed geometric parameters of the transition state structures, such as bond lengths and angles, offering a snapshot of the molecule as it undergoes transformation. Furthermore, vibrational frequency analysis is performed to confirm the nature of the stationary points on the potential energy surface, with a transition state being characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is paramount for predicting reaction kinetics. For the water-assisted, proton-catalyzed decarboxylation of pyrrole-2-carboxylic acid, computational studies have determined the energy barriers for the rate-determining steps. It has been shown that the initial nucleophilic attack of water on the protonated carboxylic acid is often the step with the highest activation energy. researchgate.net The calculated activation energies provide a quantitative measure of the feasibility of a particular reaction pathway.

Below is a data table summarizing representative calculated activation energies for the key steps in the decarboxylation of pyrrole-2-carboxylic acid, which can be considered as a baseline for estimating the reactivity of this compound.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)Reference
Initial Hydration (Rate-Determining Step)B3LYP/6-311++G 33.99 researchgate.net
C-C Bond RuptureB3LYP/6-311++G9.77 researchgate.net

These theoretical findings underscore the utility of computational chemistry in elucidating complex reaction mechanisms and predicting the chemical behavior of molecules like this compound. While the specific quantitative data for the propyl-substituted derivative would require dedicated computational studies, the qualitative insights and mechanistic frameworks established for the parent compound provide a solid foundation for understanding its reactivity.

Chemical Transformations and Reaction Pathways of 5 Propyl 1h Pyrrole 2 Carboxylic Acid

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution, often proceeding more readily than with benzene. pearson.com The delocalization of the nitrogen lone pair increases the electron density of the ring, thereby activating it towards attack by electrophiles. pearson.com In unsubstituted pyrrole, substitution occurs preferentially at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate. pearson.com

For 5-propyl-1H-pyrrole-2-carboxylic acid, the C2 and C5 positions are already substituted. The remaining available positions are C3 and C4. The reactivity of these positions is modulated by the existing substituents:

5-propyl group: An alkyl group, which is weakly activating and ortho-, para-directing through an inductive effect.

2-carboxylic acid group: A deactivating group that directs incoming electrophiles to the meta position (C4).

Consequently, the electronic effects of both substituents converge, strongly favoring electrophilic attack at the C4 position . The C3 position is deactivated by the adjacent electron-withdrawing carboxylic acid group. Common electrophilic substitution reactions are expected to proceed with high regioselectivity at C4, although the deactivating nature of the carboxyl group may necessitate slightly harsher conditions than for simple alkylpyrroles. However, highly acidic conditions should be avoided as they can lead to polymerization of the pyrrole ring. youtube.com

Table 1: Predicted Outcomes of Electrophilic Substitution Reactions

Reaction TypeReagent ExampleExpected Major Product
HalogenationN-Bromosuccinimide (NBS)4-bromo-5-propyl-1H-pyrrole-2-carboxylic acid
NitrationNitric acid / Acetic anhydride4-nitro-5-propyl-1H-pyrrole-2-carboxylic acid
SulfonationSulfur trioxide / Pyridine (B92270)This compound-4-sulfonic acid
Vilsmeier-HaackPOCl₃ / DMF4-formyl-5-propyl-1H-pyrrole-2-carboxylic acid
AcylationRCOCl / Lewis Acid (mild)4-acyl-5-propyl-1H-pyrrole-2-carboxylic acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C2 position is a versatile handle for a variety of chemical transformations, including decarboxylation and derivatization for coupling reactions.

The removal of the carboxyl group from pyrrole-2-carboxylic acids is a well-documented transformation that can be achieved under thermal, acidic, or enzymatic conditions. researchgate.netwikipedia.org Acid-catalyzed decarboxylation in aqueous media is a common method. researchgate.net The mechanism involves the protonation of the carboxyl group, followed by a rate-determining nucleophilic attack of water and subsequent cleavage of the C-C bond to release carbon dioxide. researchgate.netresearchgate.net For this compound, this reaction would yield 2-propyl-1H-pyrrole.

Beyond simple removal, decarboxylative reactions can be employed to introduce other functionalities. For instance, catalytic decarboxylative halogenation of aromatic carboxylic acids provides a route to aryl halides. organic-chemistry.org Applying such a method could potentially convert this compound directly into a 2-halo-5-propyl-1H-pyrrole.

The carboxylic acid moiety is a key functional group for building more complex molecular architectures through condensation and coupling reactions. Standard protocols can be used to convert the carboxylic acid into more reactive intermediates, such as acid chlorides, esters, or amides.

Amide Formation: Direct condensation with an amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) can produce various N-substituted 5-propyl-1H-pyrrole-2-carboxamides. researchgate.net These amides are common structural motifs in bioactive compounds. researchgate.net Alternatively, conversion to the acid chloride with reagents like thionyl chloride (SOCl₂) followed by reaction with an amine is a classic approach.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester. These esters can serve as valuable synthetic intermediates.

Anhydride Formation: Oxidative self-coupling of related pyrrole-2-carboxaldehydes can lead to the formation of carboxylic anhydrides, suggesting that the carboxylic acid itself could be a precursor to such structures through different routes. rsc.org

These derivatization strategies enable the incorporation of the this compound scaffold into larger molecules, such as peptides and other complex natural product analogues. researchgate.net

Cycloaddition Reactions and Heterocycle Annulation Strategies

While the aromaticity of the pyrrole ring makes it less reactive as a diene in [4+2] cycloaddition (Diels-Alder) reactions compared to non-aromatic dienes, such reactions are possible, particularly when the ring is substituted with electron-withdrawing groups. The 2-carboxylic acid group on the target molecule could facilitate its participation as a diene with highly reactive dienophiles, leading to the formation of bicyclic structures.

More commonly, pyrrole derivatives participate in [3+2] cycloaddition reactions. nih.govorganic-chemistry.org For example, a silver-catalyzed formal [3+2] cycloaddition between cyclopropanols and imines has been used to generate polysubstituted pyrroles. organic-chemistry.org While this describes a synthesis of the ring, it highlights the pyrrole scaffold's compatibility with cycloaddition methodologies. Strategies involving the functional groups of this compound could be devised to construct fused heterocyclic systems, a process known as annulation. For instance, derivatizing the carboxylic acid and introducing a suitable reactive group at the C4 position could set the stage for an intramolecular cyclization, creating a pyrrole-fused ring system.

Regioselective Transformations of the Pyrrole Nucleus

Regioselectivity is a critical aspect of the chemistry of this compound, primarily dictated by the directing effects of its two substituents. As established, electrophilic attack is strongly directed to the C4 position.

Other regioselective transformations can also be predicted:

Metallation: The most acidic proton is the N-H proton. Treatment with a strong base like sodium hydride (NaH) or an organolithium reagent would first deprotonate the nitrogen, allowing for subsequent N-alkylation or N-acylation. Following N-deprotonation, C-H metallation (lithiation) could potentially be directed by the substituents. The C3 position, adjacent to the directing carboxylate group, could be a site for directed ortho-metallation, although this can be complex in heterocyclic systems.

Radical Reactions: Radical substitution reactions on the pyrrole ring are also known. The regiochemical outcome would depend on the specific radical species and reaction conditions, but functionalization at the electronically favored C4 position or the sterically accessible C3 position could be possible.

The predictable regioselectivity of electrophilic substitution offers a reliable method for synthesizing 4-substituted-5-propyl-1H-pyrrole-2-carboxylic acids, which are valuable building blocks for more complex targets.

Table 2: Summary of Predicted Regioselectivity

Reaction TypePosition of ReactivityControlling Factors
Electrophilic SubstitutionC4Combined directing effects of the activating 5-propyl group and the meta-directing 2-carboxylic acid group.
N-H DeprotonationN1Highest acidity of the N-H proton.
DecarboxylationC2Reactivity of the carboxylic acid functionality.
Condensation/CouplingC2Location of the carboxylic acid functionality.

Structure Activity Relationship Sar and Molecular Recognition Studies of Pyrrole 2 Carboxylic Acid Derivatives

Design Principles for Modulating Molecular Interactions

The biological activity of a molecule is intrinsically linked to its ability to interact with specific biological targets, such as enzymes or receptors. The design of derivatives of 5-propyl-1H-pyrrole-2-carboxylic acid with modulated molecular interactions is guided by established principles of medicinal chemistry, including the strategic modification of its chemical structure to enhance binding affinity, selectivity, and pharmacokinetic properties.

Influence of Pyrrole (B145914) Substitution Patterns on Binding Profiles

The substitution pattern on the pyrrole ring plays a pivotal role in determining the binding profile of pyrrole-2-carboxylic acid derivatives. The nature, size, and position of substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with a biological target.

Studies on various pyrrole derivatives have demonstrated that substitutions at the C5 position can have a profound impact on their biological activity. nih.gov For instance, in a series of pyrrolotriazine inhibitors of HER2, substitutions at the C5 position were found to be critical for their inhibitory potency. nih.gov The introduction of different functional groups at this position can lead to varied interactions with the amino acid residues in the binding pocket of a receptor.

The presence of an alkyl group, such as the propyl group in this compound, can contribute to hydrophobic interactions with the target protein. The length and branching of the alkyl chain can be fine-tuned to optimize these interactions. For example, a study on phenolic acid derivatives showed that increasing the length of the alkyl side chain can influence their cytotoxic activity. ontosight.ai

The following table summarizes the general influence of different types of substituents on the pyrrole ring on the binding profiles of pyrrole derivatives, based on findings from related compounds.

Substituent TypeGeneral Influence on Binding ProfilePotential Interactions
Alkyl GroupsCan enhance binding through hydrophobic interactions. The size and shape of the group can influence selectivity.Van der Waals forces, hydrophobic interactions.
Aromatic RingsMay engage in π-π stacking interactions with aromatic amino acid residues in the binding site.π-π stacking, hydrophobic interactions.
Hydrogen Bond Donors/AcceptorsCan form specific hydrogen bonds with the target, significantly contributing to binding affinity and specificity.Hydrogen bonding.
Electron-withdrawing/donating groupsCan modulate the electronic properties of the pyrrole ring, affecting its reactivity and interaction with the target.Electrostatic interactions, dipole-dipole interactions.

Role of the Propyl Moiety in Specific Molecular Recognition Events

The propyl moiety at the 5-position of 1H-pyrrole-2-carboxylic acid is expected to play a significant role in molecular recognition through several mechanisms. Its primary contribution is likely through hydrophobic interactions. The three-carbon chain of the propyl group can fit into hydrophobic pockets within a receptor's binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

The flexibility of the propyl chain allows it to adopt various conformations, which can be advantageous for fitting into binding sites of different shapes and sizes. This conformational flexibility can be a key determinant of the compound's binding affinity and selectivity.

Computational Ligand-Target Interaction Studies

Computational methods are invaluable tools in modern drug discovery, providing insights into ligand-target interactions at a molecular level and guiding the design of new compounds with improved properties.

Molecular Docking Simulations for Exploring Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govresearchgate.net This method allows for the exploration of the binding site and the identification of key interactions between the ligand and the receptor.

For this compound, molecular docking simulations could be employed to understand how it interacts with a specific biological target. The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a protein data bank or generated through homology modeling.

Docking Simulation: A docking program would be used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand would be scored based on a scoring function that estimates the binding affinity. The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on other pyrrole derivatives have successfully used molecular docking to elucidate their binding modes. For instance, docking studies of pyrrole derivatives as COX-2 inhibitors revealed hydrophobic interactions and hydrogen bonds with key residues in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for a series of 5-alkyl-1H-pyrrole-2-carboxylic acid derivatives, including the 5-propyl variant, would typically involve the following steps:

Data Set Preparation: A data set of compounds with known biological activities would be compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using various validation techniques.

A 3D-QSAR CoMFA analysis of C5 substituted pyrrolotriazines as HER2 inhibitors demonstrated the utility of this approach in understanding the structure-activity relationships of pyrrole derivatives. nih.govscilit.com

Advanced Applications and Derivatization in Specialized Chemical Fields

Pyrrole-2-carboxylic Acid Derivatives in Medicinal Chemistry Research

The inherent structural features of the pyrrole-2-carboxylic acid core—a planar aromatic system, a hydrogen bond-donating N-H group, and a hydrogen bond-accepting/donating carboxylic acid group—make it an attractive starting point for designing biologically active molecules. researchgate.netnih.gov

Scaffold Design for Novel Ligand Development

The pyrrole-2-carboxylic acid framework serves as a foundational scaffold for constructing ligands that can bind to various biological targets. The strategic placement of substituents on the pyrrole (B145914) ring allows for the fine-tuning of a ligand's size, shape, and electronic properties to achieve high affinity and selectivity for a specific protein or receptor.

The addition of a 5-propyl group would enhance the lipophilicity of the scaffold. This modification can be crucial for ligands targeting hydrophobic pockets within proteins. For instance, in the development of inhibitors for enzymes or receptors with greasy binding sites, the propyl chain could establish favorable van der Waals interactions, thereby increasing the ligand's potency.

A notable example of scaffold design involves 5-(aminomethyl)pyrrole-2-carboxylic acid, which has been developed as a constrained peptidomimetic. researchgate.net Dimers of this molecule have shown the ability to bind in the minor groove of DNA. researchgate.net Substituting the aminomethyl group with a propyl group at the C5 position would alter the nature of the interaction, replacing potential hydrogen bonds with hydrophobic interactions, which could be exploited in the design of other classes of DNA-binding agents or protein inhibitors.

Derivative ClassTargetKey Structural FeaturesPotential Role of a 5-Propyl Group
Pyrrole-2-carboxamidesMmpL3 (Tuberculosis)Phenyl/pyridyl groups on the pyrrole ring; bulky substituents on the carboxamide.Enhance lipophilicity for improved binding in hydrophobic pockets.
PeptidomimeticsDNA Minor GrooveDimeric structures of 5-(aminomethyl)pyrrole-2-carboxylic acid. researchgate.netModify binding mode from hydrogen bonding to hydrophobic interactions.
Polyfunctional PyrrolesVEGF ReceptorsMultiple reactive centers for derivatization. Serve as a non-polar anchor group to influence ligand orientation.

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for elucidating the roles of proteins in complex biological systems. Derivatives of pyrrole-2-carboxylic acid can be engineered to act as such probes. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, these molecules can be used to identify and study the function of their cellular targets.

A 5-propyl-1H-pyrrole-2-carboxylic acid-based scaffold could be functionalized to create a chemical probe. The propyl group could serve as a non-disruptive, lipophilic tail to facilitate cell membrane permeability, allowing the probe to reach intracellular targets. The carboxylic acid or the pyrrole nitrogen provides a convenient handle for attaching the necessary functionalities for target identification and visualization. For example, a recent study identified 1H-pyrrole-2,5-dicarboxylic acid as a quorum sensing inhibitor in Pseudomonas aeruginosa, highlighting the potential of such scaffolds to probe and interfere with bacterial communication pathways. nih.govfrontiersin.org

Integration into Supramolecular Chemistry and Materials Science

The ability of the pyrrole N-H and carboxylic acid groups to form strong hydrogen bonds makes these derivatives excellent building blocks in supramolecular chemistry and materials science. nih.gov

Design of Anion Receptors and Sensor Molecules

The pyrrole N-H group is a well-established hydrogen bond donor for the recognition of anions. nih.govutexas.edu This interaction is central to the design of synthetic receptors capable of selectively binding specific anions like chloride, phosphate, or carboxylates, which play critical roles in biological and environmental systems. nih.govacs.org

Derivatives of this compound can be incorporated into more complex receptor architectures. The 5-propyl group can influence the receptor's properties in several ways:

Steric Control: It can help define the size and shape of the binding cavity, contributing to anion selectivity.

Solubility: The lipophilic nature of the propyl chain can enhance the receptor's solubility in organic solvents, where anion binding studies are often conducted.

Self-Assembly: It can direct the formation of higher-order supramolecular structures through intermolecular hydrophobic interactions.

For example, acyclic receptors based on pyridine (B92270) 2,6-dicarboxamides incorporating pyrrole units have demonstrated good selectivity for nitrite (B80452) and carboxylate anions. The introduction of a 5-propyl group could further refine the geometry of the binding cleft in such systems.

Receptor TypeAnion TargetBinding InteractionPotential Role of a 5-Propyl Group
Acyclic Pyrrole-based SystemsNitrite, CarboxylatesN-H···Anion Hydrogen BondingModulate binding cavity size and improve solubility. utexas.edu
Calix researchgate.netpyrrolesHalides, OxyanionsMultiple N-H···Anion Hydrogen BondsInfluence the conformation of the macrocycle.
DipyrromethanesVarious AnionsDual N-H···Anion Hydrogen Bonding nih.govSterically guide guest binding and promote aggregation.

Role in Self-Assembled Systems and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. mdpi.com Pyrrole-2-carboxylic acid derivatives are ideal candidates for designing self-assembling systems due to their capacity for forming robust hydrogen-bonding networks. The carboxylic acid groups can form dimeric pairs, while the pyrrole N-H can engage in further hydrogen bonding.

The presence of a 5-propyl group would introduce van der Waals and hydrophobic interactions as additional drivers for self-assembly. This could lead to the formation of diverse supramolecular architectures such as tapes, sheets, or porous networks. By controlling the interplay between hydrogen bonding and hydrophobic packing, it is possible to engineer materials with specific nanoscale morphologies and properties.

Precursors for Functional Polymer Synthesis

Pyrrole-containing compounds can be polymerized to create conductive polymers and functional materials. Poly(pyrrole-2-carboxylic acid) (PCPy) has been synthesized via both chemical and enzymatic methods, resulting in particles with accessible carboxylic acid groups. rsc.org These groups can be used for further functionalization, such as the covalent immobilization of enzymes. rsc.org

Using this compound as a monomer would yield a polymer, poly(this compound), with modified properties. The propyl chains appended to the polymer backbone would increase its hydrophobicity, potentially altering its solubility, processability, and interaction with other materials. Such polymers could find applications in sensors, coatings, or as matrices for controlled release systems, where the lipophilicity can be tuned for specific environments. The synthesis could proceed via oxidative polymerization, similar to other pyrrole derivatives, to create materials with a unique combination of conductivity, functionality, and tailored solubility.

Catalytic Applications as Ligands or Organocatalysts.

The dual functionality of the pyrrole nitrogen and the carboxylic acid group in the pyrrole-2-carboxylic acid scaffold allows for its participation in two major domains of catalysis: as a ligand for transition metals and as a platform for the development of metal-free organocatalysts.

Pyrrole-based Ligands in Transition Metal Catalysis.

The pyrrole-2-carboxylic acid framework and its derivatives can act as effective ligands for a variety of transition metals, facilitating a range of catalytic transformations. The deprotonated pyrrole nitrogen can form a stable bond with a metal center, while the carboxylate group can also coordinate, leading to chelation that enhances the stability and catalytic performance of the resulting metal complex.

One of the most notable applications of a pyrrole-2-carboxylic acid derivative is in copper-catalyzed cross-coupling reactions. Specifically, pyrrole-2-carboxylic acid has been identified as an efficient ligand for the copper-catalyzed monoarylation of anilines with aryl iodides and bromides. nih.govresearchgate.net This reaction is crucial for the formation of diarylamines, a common motif in pharmaceuticals and materials science. researchgate.net The catalytic system, typically employing copper(I) iodide as the metal source, demonstrates good functional group tolerance and provides moderate to good yields of the desired products. nih.govresearchgate.net

The general conditions for this copper-catalyzed C-N coupling reaction are summarized in the table below.

Table 1: General Conditions for Cu-Catalyzed Monoarylation of Anilines using Pyrrole-2-carboxylic acid as a Ligand. researchgate.net

ParameterCondition
Catalyst CuI (10 mol%)
Ligand Pyrrole-2-carboxylic acid (20 mol%)
Base K₃PO₄
Solvent DMSO
Temperature 80-100 °C
Reaction Time 20-24 h

Beyond copper, derivatives of pyrrole-2-carboxylic acid, such as pyrrole thioamides, have been used to synthesize rhodium(III) and iridium(III) complexes. acs.org While the direct catalytic applications of these specific complexes were not the primary focus of the study, the successful coordination of the pyrrole-based ligand to these platinum-group metals underscores the potential for developing catalysts for reactions like hydrogenation, C-H activation, and transfer hydrogenation, where rhodium and iridium complexes are known to excel. The synthesis of such complexes indicates the versatility of the pyrrole scaffold in coordinating with a range of catalytically active metals. acs.org

Organocatalytic Systems Utilizing Pyrrole Frameworks.

The structural similarity of pyrrole-2-carboxylic acid to the amino acid proline, a cornerstone of organocatalysis, suggests its potential as a metal-free catalyst. Proline's catalytic activity often stems from its secondary amine, which can form enamines or iminium ions with carbonyl compounds, and its carboxylic acid, which can participate in hydrogen bonding to activate substrates and control stereochemistry.

While direct organocatalytic applications of this compound are not yet reported, a derivative of pyrrole-2-carboxylic acid has been successfully employed in an organocatalytic asymmetric Michael addition. nih.gov In this study, a chiral pyrrolodiketopiperazine, synthesized from L-phenylalanine and pyrrole-2-carboxylic acid, was used as a precursor to a pseudoaromatic enolate. This enolate then participated in a highly enantioselective and diastereoselective Michael reaction with a nitroalkene, catalyzed by a chiral Brønsted base. nih.gov This demonstrates that the pyrrole-2-carboxylic acid framework can be incorporated into chiral structures that effectively induce stereoselectivity in carbon-carbon bond-forming reactions. nih.gov

The key features of this organocatalytic system are highlighted below.

Table 2: Organocatalytic Asymmetric Michael Addition using a Pyrrole-2-Carboxylic Acid Derivative. nih.gov

FeatureDescription
Pyrrole Derivative Chiral pyrrolodiketopiperazine derived from L-phenylalanine and pyrrole-2-carboxylic acid.
Reaction Type Asymmetric Michael Addition.
Organocatalyst Chiral ureidoaminal-derived Brønsted base.
Stereoselectivity High diastereomeric ratios (>92:8) and high enantioselectivity.
Mechanism Formation of a pseudoaromatic enolate from the pyrrole-containing substrate.

The success of this system opens the door for the development of novel organocatalysts based on the this compound scaffold. The propyl group at the 5-position could be used to tune the steric and electronic properties of the catalyst, potentially leading to improved reactivity and selectivity in a variety of organocatalytic transformations, including aldol (B89426) reactions, Mannich reactions, and other conjugate additions. The fundamental ability of the pyrrole ring to stabilize intermediates, combined with the directing and activating capabilities of the carboxylic acid, makes this class of compounds a promising area for future research in organocatalysis.

Q & A

Q. What are common synthetic routes for 5-propyl-1H-pyrrole-2-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : A typical synthesis involves cyclization of precursors (e.g., propyl-substituted pyrrole intermediates) followed by carboxylation. For example, dissolving intermediates in a solvent mixture (e.g., 80% ethanol and 20% ethyl acetate) promotes crystallization under ambient conditions . Functionalization steps, such as introducing the carboxylic acid group, may require controlled pH and temperature to avoid side reactions. Optimization includes varying solvents, catalysts (e.g., acid/base), and reaction times to improve yield .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves hydrogen-bonding patterns (e.g., N–H⋯O and O–H⋯O interactions forming centrosymmetric dimers) .
  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing propyl chain protons from pyrrole ring protons).
  • IR spectroscopy : Confirms carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹).

Q. What solvent systems and storage conditions are recommended for experimental use?

  • Methodological Answer : Polar solvents like ethanol, DMSO, or aqueous buffers are preferred due to the compound’s carboxylic acid group. Storage at 2–8°C in airtight, light-protected containers prevents degradation, as seen in stability studies of structurally similar pyrrole derivatives .

Advanced Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models?

  • Methodological Answer : Cross-validation is key. For example, if NMR data conflicts with computational predictions (e.g., tautomerism or rotational isomers), X-ray crystallography provides definitive spatial arrangements. Refinement protocols (e.g., anisotropic displacement parameters for non-H atoms) clarify discrepancies in bond lengths or angles .

Q. What strategies optimize regioselectivity during functional group modifications (e.g., propyl chain elongation)?

  • Methodological Answer :
  • Protecting groups : Temporarily block the carboxylic acid to direct reactions to the pyrrole ring.
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd for cross-coupling) to control substitution patterns.
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired products, as demonstrated in pyrrolo-pyridazine syntheses .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing the propyl group with aryl or halogenated chains) and testing enzyme/receptor binding. For example, derivatives with electron-withdrawing groups show enhanced interactions with kinase targets, as observed in related pyrrole-carboxylic acid studies . Molecular docking simulations (e.g., using AutoDock Vina) predict binding affinities prior to in vitro validation.

Q. What challenges arise in purification, and how are they addressed?

  • Methodological Answer :
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals, as described for 1H-pyrrole-2-carboxylic acid derivatives .

Q. How can computational methods predict reactivity or stability under varying conditions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulates solvation effects or thermal stability in aqueous/organic environments.
    These methods guide experimental design, reducing trial-and-error approaches .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across similar pyrrole derivatives?

  • Methodological Answer : Compare experimental protocols (e.g., cell lines, assay concentrations). For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or metabolic stability. Meta-analyses of published SAR data, coupled with controlled replicate studies, isolate critical variables .

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